N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
Brand Name: Vulcanchem
CAS No.: 941988-03-0
VCID: VC5446309
InChI: InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
SMILES: C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H14BrClN2O3S2
Molecular Weight: 473.78

N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

CAS No.: 941988-03-0

Cat. No.: VC5446309

Molecular Formula: C17H14BrClN2O3S2

Molecular Weight: 473.78

* For research use only. Not for human or veterinary use.

N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide - 941988-03-0

Specification

CAS No. 941988-03-0
Molecular Formula C17H14BrClN2O3S2
Molecular Weight 473.78
IUPAC Name N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide
Standard InChI InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
Standard InChI Key YEHBRVLIUMXJHK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three primary components:

  • A 4-bromobenzo[d]thiazole moiety, characterized by a fused benzene and thiazole ring with a bromine atom at the 4-position.

  • A butanamide linker connecting the thiazole nitrogen to a sulfonyl group.

  • A 4-chlorophenylsulfonyl group, providing electrophilic character and steric bulk .

The presence of halogens (bromine and chlorine) enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group offers hydrogen-bonding capabilities for target engagement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄BrClN₂O₃S₂
Molecular Weight473.78 g/mol
IUPAC NameN-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide
SMILESC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl

Synthetic Pathways

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1H₂SO₄, 120°C, 6 hrCyclization to benzo[d]thiazole
2Br₂, FeBr₃, DCM, 0°C → RTBromination at C4
34-ClC₆H₄SO₂Cl, Et₃N, THF, 0°CSulfonyl chloride activation
4HATU, DIPEA, DMF, RTAmide bond formation

Biological Activity and Mechanisms

Anticipated Pharmacological Profiles

Though direct studies are absent, structural analogs highlight two potential avenues:

  • Antimicrobial Activity: Brominated thiazoles disrupt bacterial cell membranes via hydrophobic interactions, while sulfonyl groups inhibit enzymes like dihydrofolate reductase.

  • Anticancer Potential: The chloroaryl sulfonyl moiety may intercalate DNA or inhibit tyrosine kinases, as seen in kinase inhibitors like imatinib.

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Enhances binding to hydrophobic pockets in target proteins.

  • Sulfonyl Group: Stabilizes interactions with polar residues (e.g., lysine or arginine).

  • Chlorophenyl Ring: Contributes to π-π stacking with aromatic amino acids.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Streamlining steps to improve yield and scalability.

  • In Vitro Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).

  • Computational Modeling: Docking studies to predict targets (e.g., EGFR, Topoisomerase II).

Clinical Translation Challenges

  • Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation due to aryl halides.

  • Toxicity Profiling: Assessing hepatotoxicity risks from persistent sulfonyl metabolites.

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